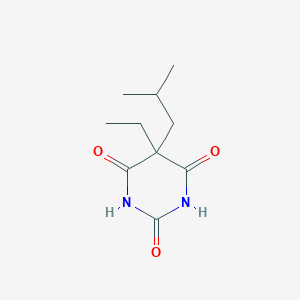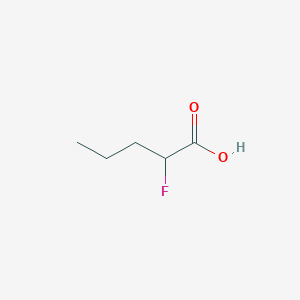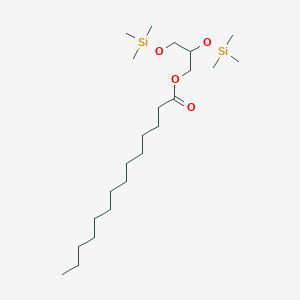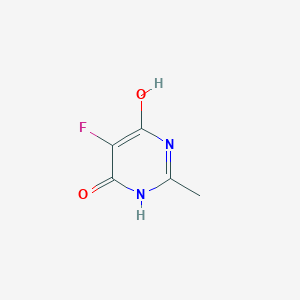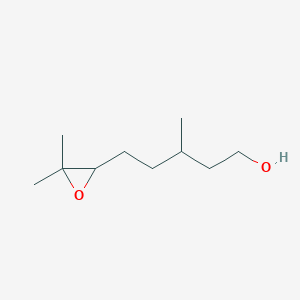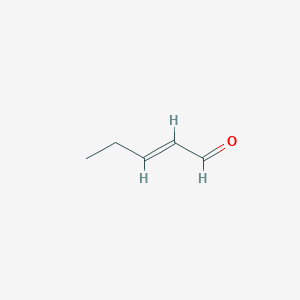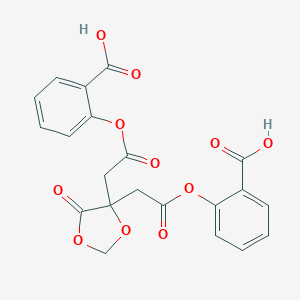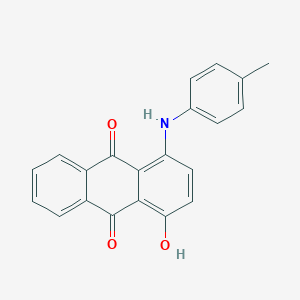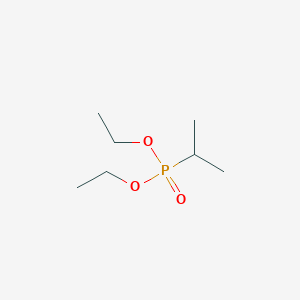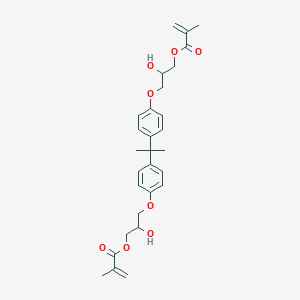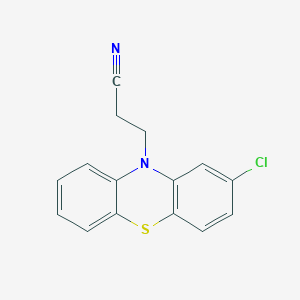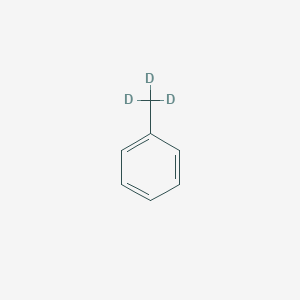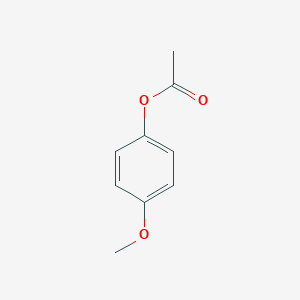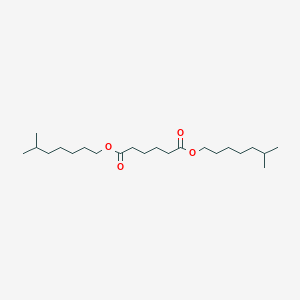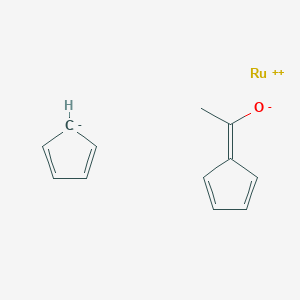
Ruthenocene, acetyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ruthenocene, acetyl-, also known as acetyl ruthenocene, is a metal complex that has been studied for its potential applications in the field of chemistry. It is a derivative of the organometallic compound ruthenocene, which contains a ruthenium atom sandwiched between two cyclopentadienyl ligands. Acetyl ruthenocene is synthesized through a simple reaction between ruthenocene and acetic anhydride, resulting in the substitution of one of the cyclopentadienyl ligands with an acetyl group. This modification has been shown to enhance the compound's reactivity and stability, making it a promising candidate for a variety of scientific research applications.
Mecanismo De Acción
The mechanism of action of Ruthenocene, acetyl- ruthenocene is complex and depends on the specific application. In catalysis, it typically acts as a Lewis acid, coordinating with the reactants to facilitate the reaction. In electrochemistry, it acts as a redox mediator, shuttling electrons between the electrode and the electrolyte. In materials science, it can act as a crosslinking agent, forming covalent bonds between polymer chains.
Efectos Bioquímicos Y Fisiológicos
While Ruthenocene, acetyl- ruthenocene has not been extensively studied for its biochemical and physiological effects, it is generally considered to be non-toxic and non-carcinogenic. However, as with any chemical, it should be handled with care and appropriate safety precautions should be taken.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ruthenocene, acetyl- ruthenocene in lab experiments is its high stability and reactivity, which makes it a versatile and useful compound. Additionally, its solubility in organic solvents makes it easy to handle and manipulate. However, one limitation is its relatively high cost compared to other organometallic compounds.
Direcciones Futuras
There are several potential future directions for research on Ruthenocene, acetyl- ruthenocene. One area of interest is the development of new catalytic applications, particularly in the area of asymmetric catalysis. Another area is the incorporation of Ruthenocene, acetyl- ruthenocene into new materials, such as metal-organic frameworks or polymers, to create materials with novel properties. Finally, there is potential for the use of Ruthenocene, acetyl- ruthenocene in biomedical applications, such as drug delivery or imaging agents.
Métodos De Síntesis
The synthesis of Ruthenocene, acetyl- ruthenocene involves the reaction of ruthenocene with acetic anhydride in the presence of a catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the ruthenium atom. The resulting product is a yellow-orange crystalline solid that is soluble in organic solvents such as dichloromethane and tetrahydrofuran.
Aplicaciones Científicas De Investigación
Acetyl ruthenocene has been studied for its potential applications in a variety of scientific research areas, including catalysis, electrochemistry, and materials science. In catalysis, it has been shown to be an effective catalyst for a variety of reactions, including the hydrogenation of olefins and the oxidation of alcohols. In electrochemistry, it has been used as a redox mediator in electrochemical cells. In materials science, it has been incorporated into polymers to create new materials with enhanced properties.
Propiedades
Número CAS |
1316-92-3 |
|---|---|
Nombre del producto |
Ruthenocene, acetyl- |
Fórmula molecular |
C12H12ORu |
Peso molecular |
273.3 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-ylideneethanolate;ruthenium(2+) |
InChI |
InChI=1S/C7H8O.C5H5.Ru/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h2-5,8H,1H3;1-5H;/q;-1;+2/p-1 |
Clave InChI |
TXQXQGJNKHCSRU-UHFFFAOYSA-M |
SMILES |
CC(=C1C=CC=C1)[O-].[CH-]1C=CC=C1.[Ru+2] |
SMILES canónico |
CC(=C1C=CC=C1)[O-].[CH-]1C=CC=C1.[Ru+2] |
Sinónimos |
acetylruthenocene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



